molecular formula C8H11NO2 B2791174 3-(1H-pyrrol-1-yl)butanoic acid CAS No. 94807-08-6

3-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2791174
CAS No.: 94807-08-6
M. Wt: 153.181
InChI Key: XNVBCXDROBEFKR-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)butanoic acid is a chemical compound characterized by a pyrrole ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of pyrrole with butanoic acid derivatives under specific conditions. One common method is the Fischer indole synthesis, where pyrrole reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrroles or butanoic acid derivatives.

Scientific Research Applications

3-(1H-Pyrrol-1-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-(1H-pyrrol-1-yl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a cascade of molecular events. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(1H-pyrrol-1-yl)propanoic acid

  • 3-(1H-pyrrol-1-yl)aniline

  • 3-(1H-pyrrol-1-yl)pyridine

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Properties

IUPAC Name

3-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVBCXDROBEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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